N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide
CAS No.:
Cat. No.: VC16205222
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO3 |
|---|---|
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | N-cyclopropyl-4-hydroxy-2-methoxybenzamide |
| Standard InChI | InChI=1S/C11H13NO3/c1-15-10-6-8(13)4-5-9(10)11(14)12-7-2-3-7/h4-7,13H,2-3H2,1H3,(H,12,14) |
| Standard InChI Key | ABBGQGWAIHSSNW-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=C1)O)C(=O)NC2CC2 |
Introduction
Chemical Identity and Molecular Characteristics
Molecular Formula and Structural Features
N-Cyclopropyl-4-hydroxy-2-methoxy-benzamide has the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol. Its IUPAC name is N-cyclopropyl-4-hydroxy-2-methoxybenzamide, reflecting the substitution pattern on the benzene ring:
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Methoxy group (-OCH₃) at the C2 position.
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Hydroxyl group (-OH) at the C4 position.
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Cyclopropylamide group (-CONH-C₃H₅) at the N position.
The compound’s structure is validated by crystallographic data from a closely related analog, N-cyclopropyl-3-hydroxy-4-methoxybenzamide (C₁₁H₁₃NO₃), which crystallizes in the monoclinic space group P2₁/n with lattice parameters a = 8.0478(3) Å, b = 9.8093(4) Å, c = 13.1602(5) Å, and β = 104.712(2)° . The bond angles and torsion angles between the benzene ring and substituents (e.g., C4–N1–C2 angle of 122.61°) highlight steric and electronic influences on molecular conformation .
Spectroscopic Data
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NMR: Protons on the cyclopropyl ring resonate between δ 0.58–0.74 ppm (CH₂) and δ 2.85–2.91 ppm (CH), while aromatic protons appear at δ 8.31 ppm (aryl) .
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IR: Stretching vibrations for -OH (3250–3500 cm⁻¹), -NH (3300 cm⁻¹), and carbonyl (1650–1700 cm⁻¹) are observed.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step route:
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Benzamide Precursor Preparation: 4-Hydroxy-2-methoxybenzoic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride.
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Amidation: Reaction with cyclopropylamine in dichloromethane (DCM) or tetrahydrofuran (THF) yields the target compound. Triethylamine (TEA) is often used to scavenge HCl .
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Purification: Recrystallization from ethanol or chromatography on silica gel achieves >95% purity .
Example Protocol:
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Step 1: 4-Hydroxy-2-methoxybenzoic acid (1.68 g, 10 mmol) is treated with SOCl₂ (5 mL) at 80°C for 2 hours.
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Step 2: The acid chloride is reacted with cyclopropylamine (1.71 g, 30 mmol) in DCM at 25°C for 12 hours.
Industrial Methods
Large-scale production employs continuous flow reactors to optimize temperature (20–50°C) and pressure (1–3 atm). Automated systems ensure consistent reagent addition, reducing side products like N-ethyl derivatives .
Structural and Reactivity Analysis
Crystal Structure and Hydrogen Bonding
The compound forms O–H···O hydrogen bonds (length: 1.79 Å; angle: 174°) between the hydroxyl group and carbonyl oxygen, creating 2D supramolecular layers . These interactions stabilize the crystal lattice and influence solubility.
Chemical Reactivity
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Oxidation: The hydroxyl group oxidizes to a ketone using KMnO₄ or CrO₃, yielding N-cyclopropyl-2-methoxy-4-oxobenzamide.
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Reduction: LiAlH₄ reduces the amide to an amine, producing N-cyclopropyl-4-hydroxy-2-methoxybenzylamine.
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Substitution: The methoxy group undergoes nucleophilic substitution with amines or thiols under basic conditions .
Key Reaction (Photoredox Catalysis):
Under blue LED light, the compound participates in a cobalt-catalyzed dehydrogenative coupling with alcohols to form allylic N,O-acyl-acetal derivatives :
Biological and Industrial Applications
Material Science
The compound serves as a precursor for:
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Supramolecular Polymers: Hydrogen-bonded frameworks (HOFs) with applications in gas storage .
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Coordination Complexes: Metal-organic frameworks (MOFs) utilizing the hydroxyl and carbonyl groups as ligands .
Comparative Analysis with Analogues
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